3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone
Beschreibung
Chemical Structure: The compound features a propanone backbone with a 3-nitrophenyl group at the ketone position and a 1,3-benzodioxol-5-ylamino group at the terminal carbon. Its molecular formula is C₁₆H₁₃N₂O₅, with a molecular weight of 313.29 g/mol (calculated from analogous structures in ).
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(3-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-14(11-2-1-3-13(8-11)18(20)21)6-7-17-12-4-5-15-16(9-12)23-10-22-15/h1-5,8-9,17H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYYBGWAWXNIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula and features a benzodioxole moiety linked to a nitrophenyl group, which is characteristic of many biologically active compounds. Its structural characteristics suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially acting as a COX inhibitor.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
The biological activity of 3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Cell Cycle Modulation : The compound could interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that 3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone exhibited significant cytotoxic effects. The compound was found to induce apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.4 | Apoptosis via caspase activation |
| HCT116 | 15.8 | Cell cycle arrest |
| A549 | 18.2 | ROS generation |
Anti-inflammatory Effects
In vitro assays revealed that the compound inhibited COX-2 activity with an IC50 value of 0.045 µM, suggesting strong anti-inflammatory potential compared to traditional NSAIDs.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone | 0.045 | 4.15 | 92 |
| Aspirin | 0.10 | 0.05 | 2 |
Antimicrobial Activity
The compound's derivatives were tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Aromatic Ring Substituent Effects
Key Observations :
Variations in the Amino Group
Table 2: Amino Group Modifications
Key Observations :
- Cyclic amines (e.g., piperidinyl in RS 67333) improve solubility and pharmacokinetics compared to planar aromatic amines.
- The 1,3-benzodioxole group in the target compound may confer resistance to oxidative metabolism, as seen in similar bicyclic systems ().
Table 3: Toxicity and Bioactivity
Key Observations :
- ALDH inhibitors (e.g., Aldi series) suggest a possible mechanism for the target compound, though direct evidence is lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
